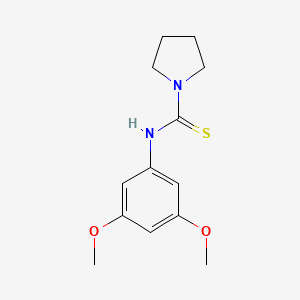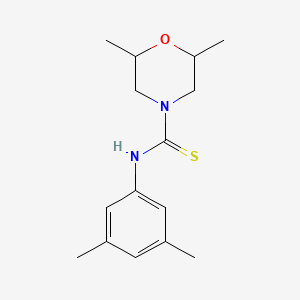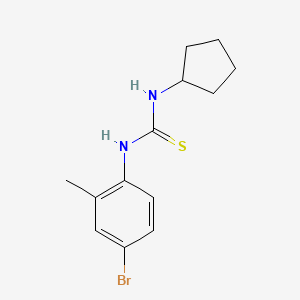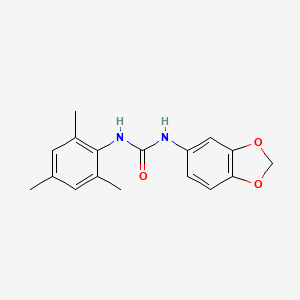
N-1,3-benzodioxol-5-yl-N'-mesitylurea
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-mesitylurea, also known as BDMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMU is a white crystalline powder that belongs to the class of urea derivatives. It has a molecular formula of C20H20N2O3 and a molecular weight of 336.39 g/mol.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-mesitylurea has been studied for its potential applications in various fields, including cancer treatment, enzyme inhibition, and as a fluorescent probe. In cancer treatment, N-1,3-benzodioxol-5-yl-N'-mesitylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of the proteasome. N-1,3-benzodioxol-5-yl-N'-mesitylurea has also been studied as an inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. Additionally, N-1,3-benzodioxol-5-yl-N'-mesitylurea has been used as a fluorescent probe for the detection of zinc ions in biological systems.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-mesitylurea varies depending on its application. In cancer treatment, N-1,3-benzodioxol-5-yl-N'-mesitylurea induces apoptosis by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. N-1,3-benzodioxol-5-yl-N'-mesitylurea has also been shown to inhibit the activity of the enzyme carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions. As a fluorescent probe, N-1,3-benzodioxol-5-yl-N'-mesitylurea binds to zinc ions in biological systems, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-mesitylurea has been shown to have various biochemical and physiological effects. In cancer treatment, N-1,3-benzodioxol-5-yl-N'-mesitylurea inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of the proteasome. Inhibition of the proteasome results in the accumulation of intracellular proteins, leading to cellular stress and apoptosis. N-1,3-benzodioxol-5-yl-N'-mesitylurea has also been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. As a fluorescent probe, N-1,3-benzodioxol-5-yl-N'-mesitylurea binds to zinc ions in biological systems, resulting in a change in fluorescence intensity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-mesitylurea in lab experiments is its ability to selectively inhibit the activity of the proteasome, which is involved in various cellular processes. N-1,3-benzodioxol-5-yl-N'-mesitylurea has also been shown to have a high affinity for carbonic anhydrase, making it a useful tool for studying the enzyme's activity. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-mesitylurea in lab experiments is its low solubility in water, which can make it difficult to dissolve and handle.
Zukünftige Richtungen
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-mesitylurea. One potential direction is the development of N-1,3-benzodioxol-5-yl-N'-mesitylurea derivatives with improved solubility and selectivity for specific targets. Another direction is the study of N-1,3-benzodioxol-5-yl-N'-mesitylurea in combination with other compounds for the treatment of cancer. Additionally, the use of N-1,3-benzodioxol-5-yl-N'-mesitylurea as a fluorescent probe for the detection of zinc ions in biological systems could be further explored. Finally, the study of N-1,3-benzodioxol-5-yl-N'-mesitylurea in other physiological processes, such as bone resorption and respiration, could provide further insights into its potential applications.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-N'-mesitylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including cancer treatment, enzyme inhibition, and as a fluorescent probe. N-1,3-benzodioxol-5-yl-N'-mesitylurea has been shown to have various biochemical and physiological effects, and its mechanism of action varies depending on its application. Although there are limitations to using N-1,3-benzodioxol-5-yl-N'-mesitylurea in lab experiments, there are several future directions for its study that could provide further insights into its potential applications.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-11(2)16(12(3)7-10)19-17(20)18-13-4-5-14-15(8-13)22-9-21-14/h4-8H,9H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVZFQSPXGMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,4,6-trimethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



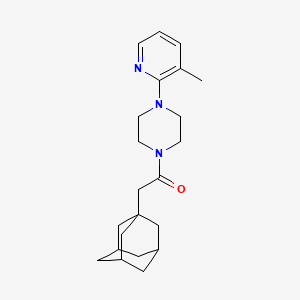
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
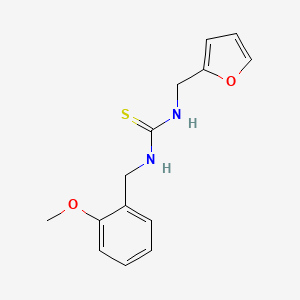
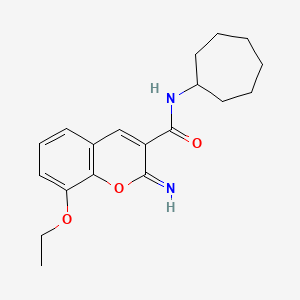
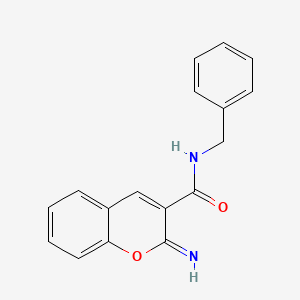


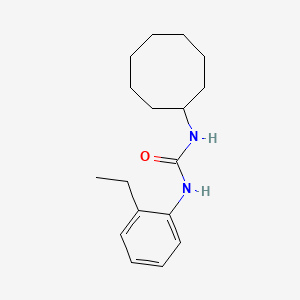
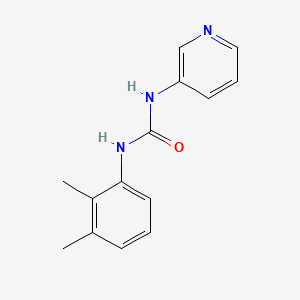
![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
